molecular formula C15H10INO B2663883 (3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 117847-39-9

(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2663883
CAS No.: 117847-39-9
M. Wt: 347.155
InChI Key: IGTKYLFYBCCOAB-XFXZXTDPSA-N
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Description

(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2-iodobenzaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions. A common method includes the use of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylene bridge, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the indole core, converting it to an alcohol.

    Substitution: The iodo-substituted phenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under mild heating.

Major Products:

    Oxidation: Oxidized derivatives such as N-oxides or hydroxylated products.

    Reduction: Alcohol derivatives of the indole core.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, (3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one can be used as a probe to study enzyme interactions and binding affinities due to its indole core, which is a common motif in many biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity towards specific molecular targets.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one exerts its effects is largely dependent on its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The iodo-substituted phenyl group can enhance binding affinity through halogen bonding interactions. The compound may also participate in electron transfer processes, influencing redox reactions within biological systems.

Comparison with Similar Compounds

    Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.

    2-Phenylindole: A synthetic compound used in the study of estrogen receptors.

    3-Iodoindole: A halogenated indole derivative with applications in organic synthesis.

Uniqueness: (3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to the presence of both an iodo-substituted phenyl group and a methylene bridge, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3Z)-3-[(2-iodophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-9H,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTKYLFYBCCOAB-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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